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Compound of Interest

Compound Name:
(2-Bromo-1,1-

difluoroethyl)benzene

Cat. No.: B034947 Get Quote

An In-depth Technical Guide to (2-Bromo-1,1-
difluoroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of (2-Bromo-1,1-difluoroethyl)benzene, a fluorinated organic compound of interest

in synthetic chemistry and drug discovery. This document details its structural characteristics,

physicochemical properties, spectroscopic data, and key aspects of its reactivity.

Core Physical and Chemical Properties
(2-Bromo-1,1-difluoroethyl)benzene, with the CAS number 108661-89-8, is a halogenated

aromatic compound. Its structure features a phenyl group attached to a difluorinated ethyl

chain with a terminal bromine atom. This combination of a reactive bromine atom and the

unique electronic properties conferred by the gem-difluoro group makes it a valuable building

block in organic synthesis.
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Property Value Source

Molecular Formula C₈H₇BrF₂ [1][2]

Molecular Weight 221.04 g/mol [1][2]

CAS Number 108661-89-8 [1][2]

Boiling Point 218.4 °C at 760 mmHg N/A

Density 1.222 g/cm³ N/A

Flash Point 83.7 °C N/A

Melting Point -26 to -24 °C N/A

Spectroscopic Characterization
Spectroscopic analysis is crucial for the identification and structural elucidation of (2-Bromo-
1,1-difluoroethyl)benzene. While experimentally verified spectra for this specific compound

are not readily available in the public domain, predicted data and analysis of analogous

compounds provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the

aromatic protons on the benzene ring and the methylene protons adjacent to the bromine

atom. The aromatic protons would likely appear as a complex multiplet in the range of 7.0-

8.0 ppm. The methylene protons (-CH₂Br) would be split by the adjacent difluoro-carbon,

resulting in a triplet.[3]

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons

and the two carbons of the ethyl chain. The carbon bearing the two fluorine atoms (CF₂)

would exhibit a characteristic triplet due to C-F coupling. The carbon attached to the bromine

(CH₂Br) would also be observable. Aromatic carbons typically resonate between 120-140

ppm.[4][5]

¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single

signal, likely a triplet due to coupling with the adjacent methylene protons, would be
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expected for the two equivalent fluorine atoms. The chemical shift would be indicative of the

electronic environment of the CF₂ group.[6][7]

Infrared (IR) Spectroscopy
The IR spectrum of (2-Bromo-1,1-difluoroethyl)benzene would exhibit characteristic

absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C-F

stretching vibrations typically appear as strong bands in the region of 1000-1400 cm⁻¹. The C-

Br stretching frequency is generally found at lower wavenumbers, typically between 500 and

600 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

[8]

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺)

corresponding to the molecular weight of the compound. A characteristic isotopic pattern for

bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be observed for the molecular ion

and any bromine-containing fragments, appearing as M⁺ and M+2 peaks of nearly equal

intensity.[9] Common fragmentation pathways would involve the loss of a bromine radical (•Br)

or the cleavage of the ethyl side chain.[10][11]

Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of (2-Bromo-1,1-
difluoroethyl)benzene is not widely published, analogous synthetic strategies can be inferred.

One potential route could involve the radical bromination of 1,1-difluoro-1-phenylethane.
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Caption: Proposed synthetic workflow for (2-Bromo-1,1-difluoroethyl)benzene.

Chemical Reactivity
The chemical reactivity of (2-Bromo-1,1-difluoroethyl)benzene is dictated by the presence of

the reactive C-Br bond and the influence of the difluoroethylphenyl group.

Nucleophilic Substitution: The primary alkyl bromide functionality makes the compound

susceptible to nucleophilic substitution reactions (Sₙ2).[12] Various nucleophiles can displace

the bromide ion, providing a pathway to introduce a wide range of functional groups. The

presence of the electron-withdrawing fluorine atoms may influence the reactivity of the

benzylic position.

(2-Bromo-1,1-difluoroethyl)benzene
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Substituted Product
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Caption: General scheme for nucleophilic substitution of (2-Bromo-1,1-difluoroethyl)benzene.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b034947?utm_src=pdf-body-img
https://www.benchchem.com/product/b034947?utm_src=pdf-body
https://www.benchchem.com/product/b034947?utm_src=pdf-body
https://www.chemguide.co.uk/mechanisms/nucsub/whatis.html
https://www.benchchem.com/product/b034947?utm_src=pdf-body-img
https://www.benchchem.com/product/b034947?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Electrophilic Aromatic Substitution: The (2-bromo-1,1-difluoroethyl) group will act as a

substituent on the benzene ring, directing incoming electrophiles. Due to the electron-

withdrawing nature of the fluorine atoms, this group is expected to be deactivating and a

meta-director for electrophilic aromatic substitution reactions.[13][14][15][16]

(2-Bromo-1,1-difluoroethyl)benzene
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Caption: Expected outcome of electrophilic aromatic substitution on (2-Bromo-1,1-
difluoroethyl)benzene.

Safety Information
(2-Bromo-1,1-difluoroethyl)benzene is classified as a combustible liquid and causes skin and

serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective

equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this

chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion
(2-Bromo-1,1-difluoroethyl)benzene is a versatile fluorinated building block with potential

applications in the synthesis of novel organic molecules for the pharmaceutical and

agrochemical industries. Its unique structural features and reactivity profile make it a valuable

tool for medicinal chemists and synthetic organic chemists. Further research into its specific

reactions and the biological activity of its derivatives is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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